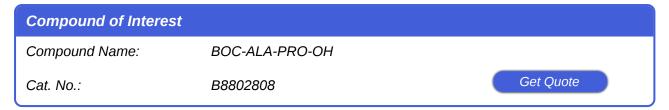


Characterization of N-tert-Butoxycarbonyl-Lalanyl-L-proline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N-tert-Butoxycarbonyl-L-alanyl-L-proline (**Boc-Ala-Pro-OH**), a key building block in peptide synthesis for pharmaceutical and biotechnological applications. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and includes typical analytical data.

Physicochemical Properties

N-tert-Butoxycarbonyl-L-alanyl-L-proline is a dipeptide derivative where the N-terminus of L-alanine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in solid-phase and solution-phase peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.

Table 1: Physicochemical Data for N-tert-Butoxycarbonyl-L-alanyl-L-proline



Property	Value	Reference
Molecular Formula	C13H22N2O5	[1]
Molecular Weight	286.32 g/mol	[1]
Appearance	White to off-white powder	[2]
Melting Point	148 - 155 °C	[2]
Optical Rotation [α]D20	-73 ± 2° (c=1% in DMF)	[2]
CAS Number	33300-72-0	[1]

Synthesis and Purification

The synthesis of **Boc-Ala-Pro-OH** is typically achieved through the coupling of Boc-L-alanine and L-proline, followed by deprotection of the C-terminal protecting group if present. A common laboratory-scale synthesis involves the hydrogenation of a benzylated precursor.

Experimental Protocol: Synthesis

Reaction: Hydrogenolysis of N-tert-Butoxycarbonyl-L-alanyl-L-proline benzyl ester.

Materials:

- N-tert-Butoxycarbonyl-L-alanyl-L-proline benzyl ester
- Methanol (MeOH)
- 10% Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H2)

Procedure:

- Dissolve N-tert-Butoxycarbonyl-L-alanyl-L-proline benzyl ester in methanol.
- Add 10% Pd/C catalyst to the solution.



- Pass hydrogen gas through the solution for approximately 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the catalyst by filtration through a pad of Celite.
- Distill off the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Method: Crystallization

Materials:

- Crude N-tert-Butoxycarbonyl-L-alanyl-L-proline
- · Ethyl acetate
- n-hexane

Procedure:

- Dissolve the crude residue in a minimal amount of hot ethyl acetate.
- Slowly add n-hexane until the solution becomes turbid.
- Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
- Collect the crystalline product by filtration.
- Wash the crystals with cold n-hexane.
- Dry the purified product under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized **Boc-Ala-Pro-OH**.



High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of Boc-protected amino acids and peptides. Chiral stationary phases are often used to confirm the enantiomeric purity.

Table 2: Typical HPLC Conditions for Analysis of Boc-Protected Peptides

Parameter	Condition
Column	Chiralcel AD-H or equivalent C18 column
Mobile Phase	Isocratic or gradient elution with Hexane/Isopropanol or Acetonitrile/Water with TFA
Flow Rate	1.0 mL/min
Detection	UV at 210-220 nm
Expected Purity	≥ 98%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of the molecule. While specific spectral data for **Boc-Ala-Pro-OH** is not readily available in public databases, the expected chemical shifts can be inferred from similar structures like N-Boc-L-proline-L-alanine-OMe[3][4]. The presence of the Boc group, the alanine, and the proline residues can be confirmed by their characteristic signals.

Table 3: Predicted ¹³C NMR Chemical Shifts for Carbonyl Carbons

Carbon Atom	Predicted Chemical Shift (δ, ppm)
Boc C=O	~155
Ala C=O (Amide)	~172
Pro C=O (Carboxyl)	~175



Note: These are approximate values based on similar compounds and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Table 4: Mass Spectrometry Data

Ionization Mode	Expected m/z
Electrospray (ESI+)	[M+H] ⁺ ≈ 287.16
Electrospray (ESI-)	[M-H] ⁻ ≈ 285.15

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis and purification workflow and the general application of **Boc-Ala-Pro-OH** in peptide synthesis.

Caption: Workflow for the synthesis and purification of **Boc-Ala-Pro-OH**.

Caption: Role of **Boc-Ala-Pro-OH** in solid-phase peptide synthesis.

Applications

N-tert-Butoxycarbonyl-L-alanyl-L-proline is a crucial intermediate in the synthesis of peptides for various applications:

- Drug Development: It is a building block for creating peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists[2].
- Biotechnology: Used in the production of biologically active peptides for research and diagnostic purposes[2].
- Asymmetric Catalysis: Boc-protected amino acids can serve as chiral ligands in enantioselective synthesis.



Conclusion

The characterization of N-tert-Butoxycarbonyl-L-alanyl-L-proline is essential for its effective use in research and development. The protocols and data presented in this guide provide a framework for its synthesis, purification, and analytical validation, ensuring the quality and reliability of this important synthetic building block.

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